![molecular formula C21H46N2O2Sn B2414345 tert-Butyl (3-aminopropyl)((tributylstannyl)methyl)carbamate CAS No. 1577233-73-8](/img/structure/B2414345.png)
tert-Butyl (3-aminopropyl)((tributylstannyl)methyl)carbamate
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Overview
Description
“tert-Butyl (3-aminopropyl)((tributylstannyl)methyl)carbamate” is a chemical compound with the molecular formula C21H46N2O2Sn and a molecular weight of 477.31 . It is used in research and has applications in the field of neurology .
Synthesis Analysis
The synthesis of “tert-Butyl (3-aminopropyl)((tributylstannyl)methyl)carbamate” involves a one-step route, in tandem with various aldehyde substrates, to saturated N-heterocycles . The synthesis requires mild reaction conditions and aldehydes bearing aryl, heteroaryl, aliphatic, halogenated, and glyoxylates are well tolerated .Molecular Structure Analysis
The molecular structure of “tert-Butyl (3-aminopropyl)((tributylstannyl)methyl)carbamate” can be represented by the SMILES stringCCCCSn(CCCC)CN(CCCN)C(=O)OC(C)(C)C
. Chemical Reactions Analysis
The compound provides a one-step route, in tandem with various aldehyde substrates, to saturated N-heterocycles . The synthesis of N-heterocycles through this compound requires mild reaction conditions and aldehydes bearing aryl, heteroaryl, aliphatic, halogenated, and glyoxylates are well tolerated .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 477.31 and a molecular formula of C21H46N2O2Sn .Scientific Research Applications
Synthesis and Chemical Properties
Regioselective Deprotection and Acylation : The synthesis of penta-N-protected polyamides, which include derivatives of tert-butyl carbamates, demonstrates their use in producing compounds with independently removable amino-protecting groups. This allows for selective deprotection and subsequent acylation of the pentamine backbone, highlighting their utility in complex organic syntheses (Pak & Hesse, 1998).
Synthesis of Tert-Butyl Carbamate Derivatives : Tert-butyl carbamate derivatives have been studied for their ability to undergo metalation and reaction with various electrophiles, indicating their potential in creating α-functionalized α-amino silanes, a process crucial in organic synthesis and potentially applicable in pharmaceutical research (Sieburth, Somers, & O'hare, 1996).
Use in Polymer Synthesis : The synthesis of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from tert-butyl epoxide derivatives and CO2, using bifunctional cobalt(III) salen catalysts, suggests a role for tert-butyl carbamates in producing environmentally benign polymers with potential applications in biocompatible materials and drug delivery (Tsai, Wang, & Darensbourg, 2016).
Analytical and Material Science
Mass Spectrometry Studies : Mass spectrometry of O-alkyl-N-arylsulfonyl carbamates, which includes tert-butyl carbamates, provides insights into their fragmentation patterns. This has implications for their use in analytical chemistry, particularly in understanding the behavior of complex organic molecules (Daly & Heurtevant, 1970).
Hydrogen Bond Analysis in Carbamate Derivatives : The structural characterization of carbamate derivatives, such as tert-butyl carbamates, through single-crystal X-ray diffraction. This analysis of hydrogen bonding in these compounds contributes to a deeper understanding of molecular interactions, which is essential in materials science and drug design (Das et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound is used as a biochemical reagent in life science research .
Mode of Action
The compound provides a one-step route, in tandem with various aldehyde substrates, to saturated N-heterocycles . The synthesis of N-heterocycles through this compound requires mild reaction conditions and aldehydes bearing aryl, heteroaryl, aliphatic, halogenated, and glyoxylates are well tolerated .
Biochemical Pathways
It is used in the synthesis of n-heterocycles , which are key components in many biological molecules and pharmaceuticals.
Result of Action
It is primarily used as a reagent in the synthesis of N-heterocycles .
Action Environment
The compound is sensitive to environmental conditions. It is recommended to be stored at −20°C .
properties
IUPAC Name |
tert-butyl N-(3-aminopropyl)-N-(tributylstannylmethyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N2O2.3C4H9.Sn/c1-9(2,3)13-8(12)11(4)7-5-6-10;3*1-3-4-2;/h4-7,10H2,1-3H3;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXRAKGOXZKYBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN(CCCN)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46N2O2Sn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-aminopropyl)((tributylstannyl)methyl)carbamate | |
CAS RN |
1577233-73-8 |
Source
|
Record name | 1577233-73-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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